molecular formula C15H13N B1600089 9-Anthracenemethanamine CAS No. 2476-68-8

9-Anthracenemethanamine

Cat. No.: B1600089
CAS No.: 2476-68-8
M. Wt: 207.27 g/mol
InChI Key: MEQDVTFZLJSMPO-UHFFFAOYSA-N
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Description

9-Anthracenemethanamine is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon It features an amine group (-NH2) attached to the 9-position of the anthracene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

9-Anthracenemethanamine can be synthesized through several methods. One common approach involves the reduction of 9-anthracenecarboxaldehyde using a reducing agent such as sodium borohydride, followed by the conversion of the resulting 9-anthracenemethanol to this compound through an amination reaction. The reaction conditions typically involve the use of solvents like tetrahydrofuran and catalysts to facilitate the transformation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

9-Anthracenemethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted anthracene derivatives.

Scientific Research Applications

9-Anthracenemethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecular structures.

    Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, including polymers and supramolecular assemblies.

Mechanism of Action

The mechanism of action of 9-anthracenemethanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile intermediate in organic reactions. The anthracene moiety provides a rigid and planar structure, which can facilitate π-π stacking interactions and other non-covalent interactions in supramolecular chemistry.

Comparison with Similar Compounds

Similar Compounds

    9-Anthracenemethanol: Features a hydroxyl group instead of an amine group.

    9-Anthracenecarboxaldehyde: Contains an aldehyde group at the 9-position.

    9-Anthracenecarboxylic acid: Has a carboxyl group at the 9-position.

Uniqueness

9-Anthracenemethanamine is unique due to its amine functionality, which imparts different reactivity and interaction profiles compared to its hydroxyl, aldehyde, or carboxyl counterparts. This makes it particularly valuable in the synthesis of amine-containing compounds and in applications requiring specific amine reactivity.

Properties

IUPAC Name

anthracen-9-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEQDVTFZLJSMPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454662
Record name 9-Anthracenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2476-68-8
Record name 9-Anthracenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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